molecular formula C7H15N3O B1467288 1-Azetidin-3-yl-3-isopropylurea CAS No. 1487721-86-7

1-Azetidin-3-yl-3-isopropylurea

Cat. No. B1467288
CAS RN: 1487721-86-7
M. Wt: 157.21 g/mol
InChI Key: FGFNKRNZRNBRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of azetidines, which includes 1-Azetidin-3-yl-3-isopropylurea, has been accomplished via various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method uses aza Paternò–Büchi reactions, which are [2 + 2] photocycloaddition reactions between an imine and an alkene component . These methods have been met with limited success due to inherent challenges, but recent improvements and new reaction protocols have been developed .


Molecular Structure Analysis

The molecular structure of 1-Azetidin-3-yl-3-isopropylurea can be analyzed using various tools and techniques. For instance, a structural formula editor and a 3D model viewer can be used to draw the molecule and convert it into a 3D model . Additionally, X-ray diffraction analysis can be used to determine the structure of organic compounds .


Chemical Reactions Analysis

Azetidines, including 1-Azetidin-3-yl-3-isopropylurea, can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura-type cross-couplings between alkyl iodides and aryl organoborons . They can also undergo Hiyama cross-coupling reactions with 3-iodoazetidine to produce various 3-arylazetidines .

Future Directions

The future directions in the research and application of azetidines, including 1-Azetidin-3-yl-3-isopropylurea, involve overcoming the challenges associated with their synthesis and expanding their therapeutic uses . There is also a focus on the development of new reaction protocols to improve the efficiency of azetidine synthesis .

properties

IUPAC Name

1-(azetidin-3-yl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-5(2)9-7(11)10-6-3-8-4-6/h5-6,8H,3-4H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFNKRNZRNBRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azetidin-3-yl-3-isopropylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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